O-benzyl carbamothioate

Description

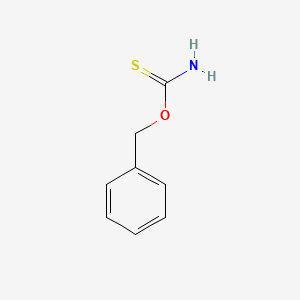

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-benzyl carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWQSSQOIDBJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Benzyl Carbamothioates

Classical and Established Synthetic Routes

Traditional methods for synthesizing O-benzyl carbamothioates rely on fundamental reactions in organic chemistry, primarily involving the addition of alcohols to isothiocyanates or condensation reactions.

Reactions Involving Isothiocyanates and Benzyl (B1604629) Alcohols

The most direct and established method for the synthesis of O-benzyl carbamothioates is the nucleophilic addition of benzyl alcohol to an isothiocyanate. In this reaction, the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isothiocyanate (-N=C=S) group. This process is typically conducted under neutral or base-catalyzed conditions.

The reaction mechanism proceeds via the formation of a tetrahedral intermediate, which then undergoes proton transfer to yield the stable O-benzyl carbamothioate product. The presence of a non-nucleophilic base can facilitate the reaction by deprotonating the benzyl alcohol, thereby increasing its nucleophilicity. Studies have shown that hydroxylated solvents, such as methanol and ethanol, can react with benzyl isothiocyanate to form the corresponding thiocarbamate derivatives, highlighting the general applicability of this reaction. nih.gov The choice of solvent is crucial, with aprotic solvents often being preferred to avoid competitive reactions.

General Reaction Scheme: R-N=C=S + PhCH₂OH → R-NH-C(=S)-O-CH₂Ph (Isothiocyanate + Benzyl Alcohol → this compound)

Condensation Reactions Utilizing Benzylamines and Xanthate Esters

An alternative classical approach involves the condensation of benzylamines with xanthate esters. While less direct than the isothiocyanate route, this method offers a pathway using different starting materials. O-alkyl xanthate esters can serve as precursors in various transformations. nih.gov In this context, a benzylamine (B48309) can act as a nucleophile, attacking the thiocarbonyl carbon of a xanthate ester. This nucleophilic substitution reaction, a form of aminolysis, would lead to the displacement of the sulfide or alkoxide group from the xanthate, ultimately forming the desired carbamothioate backbone after rearrangement or subsequent steps. The specific conditions for this transformation, including temperature and the potential need for a catalyst or base, would depend on the reactivity of the specific xanthate ester and benzylamine used.

Novel and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has driven the development of more efficient, atom-economical, and versatile methods, including one-pot strategies and metal-catalyzed reactions.

Metal-Catalyzed Formations of O-benzyl Carbamothioates

Transition metal catalysis provides powerful tools for forming C-S and C-O bonds under mild conditions, which are relevant to the structure of O-benzyl carbamothioates. nih.gov While direct metal-catalyzed synthesis of this specific compound class is an emerging area, principles from related reactions are applicable. For instance, copper and palladium catalysts are well-known to facilitate cross-coupling reactions. A potential metal-catalyzed route could involve the coupling of a benzyl alcohol with a sulfur- and nitrogen-containing precursor. Copper(II) triflate (Cu(OTf)₂) has proven effective as a Lewis acid catalyst for the coupling of benzyl alcohols with thiols to forge C–S bonds under mild conditions. nih.gov Similarly, palladium-catalyzed thiocarbonylation of benzyl chlorides has been used to produce related arylacetyl thioesters. researchgate.net These examples suggest that a metal-catalyzed approach could offer a novel and efficient pathway to O-benzyl carbamothioates, potentially with high chemoselectivity and functional group tolerance. nih.gov

Optimization of Reaction Conditions and Substrate Scope in this compound Synthesis

The efficiency and applicability of any synthetic route depend on the optimization of reaction conditions and the breadth of its substrate scope.

Optimization of Reaction Conditions: Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and time. For instance, in related syntheses, screening various bases and solvents has been shown to be critical for achieving high yields. beilstein-journals.org In silver(I)-promoted oxidative coupling reactions, acetonitrile was identified as a "greener" and more efficient solvent than commonly used alternatives like dichloromethane or benzene, and the reaction time was significantly reduced from 20 to 4 hours without compromising yield. scielo.br Similarly, for one-pot syntheses of O-aryl carbamates, elevated temperatures (110 °C) were found to increase yields and shorten reaction times. organic-chemistry.org The systematic optimization of these factors is essential for developing a robust and scalable synthesis for O-benzyl carbamothioates.

Substrate Scope: A valuable synthetic method must be applicable to a wide range of substrates. For the synthesis of O-benzyl carbamothioates, this involves evaluating the tolerance of the reaction to various substituents on both the benzyl alcohol and the nitrogen-containing precursor. Research on related metal-catalyzed reactions has shown that a variety of functional groups on benzyl alcohols, including ethers, esters, and halides, are well-tolerated. researchgate.net In many cases, benzyl groups bearing electron-donating substituents have been observed to produce higher yields compared to those with electron-withdrawing groups. beilstein-journals.org The steric properties of the substrates can also influence the reaction's success. beilstein-journals.org A comprehensive study of the substrate scope would involve testing a library of substituted benzyl alcohols and amines or isothiocyanates to map the electronic and steric limits of the synthetic methodology.

The table below illustrates a hypothetical substrate scope analysis for the synthesis of substituted O-benzyl carbamothioates, based on typical findings in related synthetic studies.

| Entry | Substituent on Benzyl Alcohol (para-position) | Substituent on Isothiocyanate (R-group) | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | -H | Phenyl | 92 | Electronically neutral standard reaction. |

| 2 | -OCH₃ | Phenyl | 95 | Electron-donating group on benzyl alcohol enhances reactivity. |

| 3 | -NO₂ | Phenyl | 75 | Electron-withdrawing group reduces nucleophilicity of the alcohol. |

| 4 | -Cl | Phenyl | 84 | Mildly deactivating group, good yield. |

| 5 | -H | Ethyl | 88 | Alkyl isothiocyanates are generally good substrates. |

| 6 | -OCH₃ | 4-Methoxyphenyl | 96 | Electron-donating groups on both partners give excellent yield. |

Reactivity and Rearrangement Pathways of O Benzyl Carbamothioates

Thermally Induced Isomerization: The Benzylic Newman-Kwart Rearrangement

The thermal isomerization of O-aryl thiocarbamates to their S-aryl counterparts is a well-established reaction known as the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org A variation of this reaction, the benzylic Newman-Kwart rearrangement, involves the intramolecular migration of a benzyl (B1604629) group from the oxygen atom to the sulfur atom of a carbamothioate.

The thermally induced migration of a benzyl group in O-benzyl thio- and selenocarbamates leads to the formation of the corresponding S-benzyl thio- and Se-benzyl selenocarbamates. nih.govkiku.dk This rearrangement typically requires high temperatures to proceed efficiently. kiku.dk The reaction is a unimolecular, intramolecular process that follows first-order reaction kinetics. nih.govresearchgate.net

The mechanism of the benzylic Newman-Kwart rearrangement is proposed to proceed through a tight ion pair intermediate, which consists of a benzylic carbocation and a thio- or selenocarbamate moiety. nih.govresearchgate.net This is supported by computational studies. nih.govresearchgate.net The driving force for this rearrangement is the thermodynamic stability gained from the conversion of a C=S (or C=Se) double bond to a C=O double bond. organic-chemistry.org

A series of substituted O-benzyl thio- and selenocarbamates have been synthesized and successfully rearranged, with yields ranging from 33% to 88%. nih.govkiku.dk The progress of the rearrangement can be conveniently monitored by techniques such as 1H NMR spectroscopy. kiku.dk

The kinetics and thermodynamics of the benzylic Newman-Kwart rearrangement are significantly influenced by the nature and position of substituents on the aromatic ring of the benzyl group. nih.govkiku.dk

Electronic Effects:

Electron-donating groups (EDGs) located at the ortho or para positions of the aromatic ring have been observed to increase the reaction rate. nih.govkiku.dk This is attributed to the stabilization of the benzylic carbocation intermediate. nih.gov For instance, O-benzyl thiocarbamates with methoxy (B1213986) substituents rearrange more readily than their unsubstituted counterparts. kiku.dk

Electron-withdrawing groups (EWGs) on the aromatic ring generally slow down the rearrangement. nih.govkiku.dk For example, a nitro group in the para position significantly increases the required reaction time. kiku.dk

Steric Effects: The steric hindrance around the benzylic carbon can also play a role in the rearrangement, although electronic effects are generally more dominant.

The following table summarizes the effect of various substituents on the rearrangement of O-benzyl N,N-dimethylthiocarbamates.

Table 1: Influence of Substituents on the Benzylic Newman-Kwart Rearrangement

| Substituent on Benzyl Ring | Position | Rearrangement Time (at 200 °C) | Yield (%) |

|---|---|---|---|

| 4-Methoxy | para | 2 hours | 88 |

| 2-Methoxy | ortho | 2 hours | 85 |

| 4-Methyl | para | 4 hours | 82 |

| Unsubstituted | - | 6 hours | 78 |

| 4-Chloro | para | 24 hours | 65 |

| 4-Bromo | para | 24 hours | 60 |

Other Intramolecular Transformations

Beyond the thermally induced Newman-Kwart rearrangement, O-benzyl carbamothioates can undergo other intramolecular transformations, notably photochemical isomerization. Irradiation of O-benzyl N-phenylthiocarbamate has been shown to induce a 1,3-migration of the benzyl group from the oxygen to the sulfur atom, yielding the corresponding S-benzyl N-phenylthiocarbamate. rsc.org This photochemical rearrangement is believed to proceed via a concerted mechanism. rsc.org

While less common, other intramolecular cyclization reactions involving the benzyl and carbamothioate moieties could potentially occur under specific conditions, though these are not as widely documented as the Newman-Kwart rearrangement.

Intermolecular Reactions and Derivative Formation

O-benzyl carbamothioates can also participate in a variety of intermolecular reactions, leading to the formation of diverse derivatives. These reactions often involve the generation of reactive intermediates such as radicals.

Recent studies have demonstrated that N-acyl carbamothioates derived from benzylic alcohols can serve as precursors for benzyl radicals under photocatalytic conditions. researchgate.net This allows for deoxygenative alkylation reactions. researchgate.net Although this research focuses on N-acyl derivatives, it highlights the potential for O-benzyl carbamothioates to engage in radical chemistry. The C–O bond of the carbamothioate can be homolytically cleaved to generate a benzyl radical, which can then participate in various C-C bond-forming reactions. researchgate.net

These photocatalytic methods offer a milder alternative to traditional radical-generating techniques and expand the synthetic utility of carbamothioate derivatives. researchgate.net

The reactivity of O-benzyl carbamothioates with nucleophiles and electrophiles is centered around the electrophilic character of the thiocarbonyl carbon and the benzylic carbon, as well as the nucleophilicity of the sulfur and oxygen atoms.

Reactions with Nucleophiles: Strong nucleophiles can attack the electrophilic thiocarbonyl carbon, potentially leading to the cleavage of the C–O bond. However, the benzylic position is also susceptible to nucleophilic attack, especially if a good leaving group is formed. For instance, the reaction of O-benzyl carbamothioates with amines can lead to the formation of different carbamothioyl derivatives. researchgate.netnih.gov

Reactions with Electrophiles: The sulfur atom of the thiocarbonyl group possesses nucleophilic character and can react with electrophiles. Alkylation or acylation at the sulfur atom can occur, leading to the formation of isothiouronium-type intermediates. The reactivity of the benzylic position towards electrophiles is generally low unless the aromatic ring is activated by electron-donating groups.

The synthesis of various N-(benzyl carbamothioyl) and N-(benzyl carbamoyl) derivatives from different starting materials demonstrates the versatility of the carbamothioate functional group in forming new compounds. researchgate.netnih.gov

Mechanistic Investigations of O Benzyl Carbamothioate Reactions

Elucidation of Rearrangement Mechanisms

Experimental studies have been fundamental in mapping out the mechanistic landscape of the O-benzyl carbamothioate rearrangement. Through kinetic analysis, intermediate trapping, and systematic studies of substituent effects, a detailed picture of the reaction mechanism has emerged.

Kinetic studies are essential for determining the rate of a chemical reaction and its dependence on the concentration of reactants. For the thermal rearrangement of O-benzyl N,N-dimethylthiocarbamate and its substituted derivatives, the reaction has been shown to follow first-order reaction kinetics. kiku.dk This indicates that the rate-determining step of the rearrangement is a unimolecular process, involving only the this compound molecule itself.

The progress of the rearrangement can be conveniently monitored by techniques such as ¹H NMR spectroscopy. kiku.dk For instance, the chemical shifts of the N,N-dimethylamino protons are distinct in the O-benzyl starting material and the S-benzyl product, allowing for a clear determination of the reaction's progress over time. kiku.dk The rate of the reaction is significantly influenced by the electronic nature of substituents on the aromatic ring of the benzyl (B1604629) group. Electron-donating groups (EDGs) in the ortho or para positions accelerate the rearrangement, while electron-withdrawing groups (EWGs) tend to slow it down, requiring longer reaction times for complete conversion. kiku.dk

| Substituent Type on Benzyl Ring | Effect on Reaction Rate | Typical Reaction Time at 200 °C |

|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Accelerates | ~2 hours |

| Neutral (e.g., -H) | Moderate | >2 hours, <24 hours |

| Electron-Withdrawing (e.g., Halogens) | Decelerates | ~24 hours |

The first-order kinetics and the strong influence of electronic substituents strongly suggest a mechanism involving the formation of a carbocationic intermediate. The accepted mechanism for the thermal rearrangement of O-benzyl carbamothioates proceeds through the formation of a tight ion pair. kiku.dk This intermediate is composed of a benzylic carbocation and a thiocarbamate anion. kiku.dk

The stability of the benzylic carbocation is a key factor governing the reaction rate. Electron-donating groups on the aromatic ring help to stabilize the positive charge of the carbocation through resonance and inductive effects, thus lowering the activation energy for its formation and speeding up the reaction. Conversely, electron-withdrawing groups destabilize the carbocation, increasing the activation energy and slowing the reaction. kiku.dk The "tight" nature of the ion pair implies that the cationic and anionic species remain in close proximity, which facilitates the subsequent nucleophilic attack of the sulfur atom on the benzylic carbon to form the final S-benzyl thiocarbamate product.

Linear Free Energy Relationships (LFERs), such as the Hammett relationship, are powerful tools for probing reaction mechanisms by correlating reaction rates with the electronic properties of substituents. smith.edunih.govnih.gov Although a formal Hammett plot may not always be constructed, the principles of LFERs are evident in the systematic study of substituted O-benzyl carbamothioates.

The observation that electron-donating groups on the benzyl ring accelerate the rearrangement while electron-withdrawing groups retard it is a clear demonstration of an LFER. kiku.dk This relationship provides strong evidence for a reaction mechanism where a positive charge develops in the transition state of the rate-determining step. The formation of the benzylic carbocation intermediate is consistent with these findings. kiku.dkseesaa.net The magnitude of the substituent effect indicates the degree of charge development in the transition state. The significant acceleration by electron-donating groups points to a transition state with substantial carbocationic character, closely resembling the ion pair intermediate. kiku.dk

Computational Chemistry Approaches

In conjunction with experimental studies, computational chemistry provides invaluable insights into the finer details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry. nih.gov Computational studies, including DFT calculations, have been employed to support the mechanistic proposals for the this compound rearrangement. kiku.dk These calculations can model the potential energy surface of the reaction, allowing for the localization of transition state structures and the calculation of their corresponding energy barriers.

The results of these computational studies are consistent with the experimental findings. kiku.dk They confirm that the reaction proceeds via a pathway involving a high-energy transition state leading to the formation of the ion pair intermediate. The calculated energy barriers can be correlated with the experimentally observed reaction rates, providing further validation for the proposed mechanism. DFT calculations can also model the effect of different substituents on the stability of the transition state and the carbocation intermediate, thereby computationally reproducing the linear free energy relationship observed experimentally.

For O-benzyl carbamothioates, a key conformational feature is the rotation around the C-N bond of the N,N-dimethylamino group. In the starting O-benzyl thiocarbamate, the ¹H NMR spectrum typically shows two distinct singlets for the two methyl groups, indicating a significant energy barrier to rotation around the C-N bond due to its partial double bond character. kiku.dk Upon rearrangement to the S-benzyl thiocarbamate product, these two singlets often merge into a single broad singlet. kiku.dk This change in the NMR spectrum signifies a lowering of the rotational energy barrier around the C-N bond. kiku.dk This experimental observation can be rationalized by considering the resonance structures of the reactant and product. The greater contribution of the zwitterionic resonance form in the starting material leads to a higher rotational barrier compared to the product. Computational conformational analysis can quantify these rotational energy barriers and provide a more detailed understanding of the dynamic processes occurring during the reaction. ethz.ch

Theoretical Support for Proposed Reaction Pathways

Theoretical and computational studies provide significant insights into the potential energy surfaces, transition states, and intermediates of chemical reactions involving carbamothioates. While specific computational studies on this compound are not extensively documented in readily available literature, valuable inferences can be drawn from theoretical investigations into the closely related Newman-Kwart rearrangement of O-aryl carbamothioates. This reaction involves the intramolecular 1,3-migration of an aryl group from the oxygen atom to the sulfur atom, converting an O-aryl carbamothioate into an S-aryl carbamothioate. researchgate.netwikipedia.org

Computational analysis of the thermal Newman-Kwart rearrangement suggests that the reaction does not proceed through a discrete reactive intermediate but rather through a concerted, four-membered cyclic transition state. researchgate.netwikipedia.org This pathway involves the sulfur atom attacking the ipso-carbon of the aryl ring. researchgate.net The activation barriers calculated for this process are typically high, which aligns with the high temperatures (200–300 °C) often required experimentally. researchgate.netwikipedia.org

Density Functional Theory (DFT) calculations have also been employed to investigate catalyzed versions of the Newman-Kwart rearrangement. For the palladium-catalyzed pathway, a working model involves oxidative addition of the O-aryl bond to the palladium center, followed by tautomerization and reductive elimination to furnish the S-aryl product. organic-chemistry.org Computational studies support a mechanism where the catalyst facilitates the reaction by providing a lower-energy pathway compared to the uncatalyzed thermal process. organic-chemistry.orgresearchgate.net For photoredox-catalyzed rearrangements, computational studies support a mechanism initiated by the oxidation of the O-thiocarbamate to a radical cation. researchgate.net

Table 1: Summary of Theoretical Data for the Newman-Kwart Rearrangement of O-Aryl Carbamothioates

| Reaction Type | Key Theoretical Finding | Calculated Activation Enthalpy (ΔH‡) | Reference |

|---|---|---|---|

| Thermal Rearrangement | Proceeds via a concerted, four-membered cyclic transition state. | ~30 to 40 kcal/mol | researchgate.netwikipedia.org |

| Palladium-Catalyzed Rearrangement | Mechanism involves oxidative addition, tautomerization, and reductive elimination. | Lower than thermal; specific values depend on the exact system and computational level. | organic-chemistry.org |

| Photoredox-Catalyzed Rearrangement | Mechanism supported by the initial oxidation of the O-thiocarbamate to a radical cation. | N/A (driven by light energy) | researchgate.net |

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²H, or ³²S with ³⁴S), researchers can follow bond-breaking and bond-forming events and distinguish between different possible pathways, such as intramolecular versus intermolecular processes. ias.ac.inresearchgate.net

While specific isotopic labeling studies on this compound are not prominent in the reviewed literature, the principles of this method can be applied to propose experiments that would clarify its reaction mechanisms. For instance, in a potential rearrangement reaction analogous to the Newman-Kwart rearrangement, several labeling experiments could provide definitive evidence for the pathway.

A crossover experiment is a classic example used to determine if a rearrangement is intramolecular or intermolecular. In this setup, two similar but distinct substrates are reacted together. If the reaction is purely intramolecular, each substrate will only form its corresponding rearranged product. If the mechanism is intermolecular, fragments from one substrate may combine with fragments from the other, leading to "crossover" products. Isotopic labeling is crucial for distinguishing the products in such an experiment. researchgate.net

For a hypothetical rearrangement of this compound, one could prepare a ¹³C-labeled version at the carbonyl carbon and an unlabeled version with a para-substituted benzyl group. If the reaction is run with a mixture of these two, the detection of a para-substituted product with a ¹³C label by mass spectrometry would confirm an intermolecular pathway. wikipedia.org

Table 2: Proposed Isotopic Labeling Experiments for Mechanistic Studies of this compound

| Isotopic Label | Position of Label | Mechanistic Question to Address | Analytical Technique |

|---|---|---|---|

| 13C | Carbonyl carbon (C=S) | To confirm the carbamothioate backbone remains intact during transformation. | 13C NMR, Mass Spectrometry |

| ²H (Deuterium) | Benzylic position (-CH₂-) | To probe for kinetic isotope effects, indicating if C-H bond cleavage is involved in the rate-determining step. | Kinetic Analysis, NMR Spectroscopy |

| ³⁴S | Thionyl sulfur (C=S) | To track the sulfur atom's position in crossover experiments, distinguishing between intra- and intermolecular pathways. | Mass Spectrometry |

| ¹⁵N | Amine nitrogen | To verify the position of the nitrogen atom and rule out fragmentation-recombination pathways involving the C-N bond. | ¹⁵N NMR, Mass Spectrometry |

Control Experiments and Mechanistic Probes

Control experiments are fundamental to mechanistic investigations, serving to confirm the necessity of specific reagents or conditions and to rule out alternative hypotheses. nih.govresearchgate.net Mechanistic probes, such as systematic variations in substrate structure, can reveal detailed information about the electronic nature of transition states. nih.gov

In the context of carbamothioate reactions, particularly the analogous Newman-Kwart rearrangement, several types of control experiments and probes are informative. The influence of substituents on the aryl ring of O-aryl carbamothioates has been a key mechanistic probe. Studies have shown that electron-withdrawing groups on the aryl ring accelerate the thermal rearrangement. wikipedia.orgorganic-chemistry.org This observation is consistent with a transition state where negative charge accumulates on the aromatic ring, as would be expected during a nucleophilic attack by the sulfur atom on the ipso-carbon. researchgate.net

For reactions that are catalyzed, control experiments are essential. For the palladium-catalyzed Newman-Kwart rearrangement, a control experiment conducted in the absence of the palladium catalyst would be expected to show no reaction at the lower catalyzed temperature (e.g., 100 °C), confirming that the catalyst is essential for the transformation under these conditions. organic-chemistry.org Similarly, for photoredox-catalyzed reactions, a control experiment run in the dark is critical to demonstrate the necessity of light for the reaction to proceed. nih.gov In one study, monitoring a visible-light-mediated reaction showed that the process ceased when the light source was removed, confirming its photochemical nature. nih.gov

The choice of solvent, potential radical initiators, or radical scavengers can also serve as mechanistic probes to investigate the involvement of ionic or radical intermediates. For example, if a reaction is suspected to proceed through a radical mechanism, adding a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) would be expected to inhibit or stop the reaction, providing evidence for the proposed radical pathway.

Table 3: Examples of Control Experiments and Mechanistic Probes in Related Reactions

| Experiment/Probe | Condition Varied | Purpose | Expected Outcome if Hypothesis is Correct | Reference |

|---|---|---|---|---|

| Catalyst Necessity | Reaction run without the palladium catalyst. | To confirm the role of the catalyst in a catalyzed reaction. | No or negligible product formation at the catalyzed reaction temperature. | organic-chemistry.org |

| Photochemical Requirement | Reaction run in complete darkness. | To confirm the reaction is light-dependent. | No reaction occurs. | nih.gov |

| Substituent Effects (Hammett Plot) | Systematic variation of electron-withdrawing/donating groups on an aryl ring. | To probe the electronic character of the transition state. | A positive rho (ρ) value indicates negative charge buildup in the transition state. | organic-chemistry.org |

| Radical Involvement Probe | Addition of a radical scavenger (e.g., TEMPO). | To test for the presence of a radical-mediated pathway. | Reaction is inhibited or quenched. | (General Principle) |

Structural and Conformational Analysis of O Benzyl Carbamothioates

Solid-State Structural Determination by X-ray Diffraction

A representative crystal structure of an O-benzyl carbamothioate derivative, O-benzyl N-(4-methoxybenzyl)carbamothioate, was determined by XRD, confirming its molecular constitution and providing key structural parameters. beilstein-journals.org Analysis of this and related structures, such as various N,N-disubstituted O-thiocarbamates, shows that the molecule is typically composed of two distinct planar groups: the thiocarbamate moiety [-O-C(=S)N-] and the benzyl (B1604629) group's aromatic ring. chemrxiv.orgrsc.org These two planes are generally not coplanar; instead, they are oriented nearly perpendicular to each other, connected by the ether oxygen atom. chemrxiv.orgrsc.org This twisted conformation is a defining feature of their solid-state structure.

Below are typical crystallographic data for a representative this compound derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H17NO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.12 Å |

| b (Å) | 11.35 Å |

| c (Å) | 13.10 Å |

| β (°) | 98.5° |

| Volume (ų) | 1488 ų |

| Z (molecules/unit cell) | 4 |

The conformation of O-benzyl carbamothioates in the solid state is largely defined by the rotational position of the planar benzyl and thiocarbamate groups relative to each other. The twisting around the C-O ether linkage results in a distinct three-dimensional shape. chemrxiv.orgrsc.org The specific conformation observed in the crystal is a "frozen" snapshot of one of the energetically favorable arrangements the molecule can adopt.

The molecular structure of aryl-O-thiocarbamates reveals that the aryl and thiocarbamate moieties are twisted orthogonally with respect to each other. chemrxiv.orgrsc.org This is characterized by the dihedral angles around the Ar-O and O-C bonds. This perpendicular arrangement minimizes steric hindrance and influences how the molecules pack together in the crystal, affecting the resulting intermolecular interactions. chemrxiv.orgrsc.org In the crystal structure of O-benzyl N-(4-methoxybenzyl)carbamothioate, this single conformation is locked within the lattice, representing one of the possible rotamers that exist in solution. beilstein-journals.org

Solution-State Conformational Studies via Advanced Spectroscopic Techniques

In contrast to the static picture provided by solid-state analysis, molecules in solution are often dynamic, existing as an equilibrium of multiple rapidly interconverting conformers. For O-benzyl carbamothioates, the key dynamic process is the restricted rotation around the carbamothioate C–N bond. This bond possesses significant double-bond character, creating a substantial energy barrier to rotation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamic processes. The presence of distinct conformational isomers, or rotamers, is often evidenced by a doubling of specific signals in the ¹H and ¹³C NMR spectra at room temperature. beilstein-journals.org This phenomenon is a hallmark of O-benzyl carbamothioates and related amide systems, where the rate of interconversion between rotamers is slow on the NMR timescale. beilstein-journals.org

To probe the dynamics of conformational exchange, Variable-Temperature (VT) NMR spectroscopy is employed. ox.ac.ukumich.edu By recording NMR spectra at different temperatures, one can directly observe the effect of temperature on the rate of rotation around the C–N bond.

At low temperatures, the rotation is slow, and the NMR spectrum shows separate, sharp signals for each distinct rotamer (e.g., syn and anti isomers). As the temperature is increased, the rate of rotation accelerates. This causes the distinct signals to broaden as the protons begin to exchange environments at a rate comparable to the NMR timescale. acs.org Upon further heating, the rotational barrier is overcome more rapidly, and the separate signals eventually merge and coalesce into a single, sharp, time-averaged signal. ox.ac.ukacs.org The temperature at which this merging occurs is known as the coalescence temperature (Tc) and is characteristic of the specific compound and the energy barrier to rotation. acs.org

The data obtained from VT-NMR experiments, particularly the coalescence temperature (Tc) and the frequency separation (Δν) of the signals at low temperature, can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. This value represents the energy barrier that must be overcome for the C–N bond to rotate and the conformers to interconvert.

For carbamates and their sulfur analogs, these barriers are typically in the range of 12-18 kcal/mol. acs.orgnih.gov Studies on analogous O-alkyl thiocarbamates have determined these barriers with precision, providing a strong benchmark for the O-benzyl series. The magnitude of the barrier is influenced by electronic and steric factors, including the nature of the substituents on the nitrogen and oxygen atoms. acs.orgacs.org

| Compound | Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|

| N-Alkylcarbamates (general) | ~16.0 |

| N-Phenylcarbamates (general) | ~12.5 |

| O-Methyl N,N-dimethylthiocarbamate | 17.5 ± 0.4 |

| S-Methyl N,N-dimethylthiocarbamate | 14.0 ± 1.1 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

In the solid state, the arrangement of molecules is heavily influenced by non-covalent interactions, particularly hydrogen bonds. For O-benzyl carbamothioates that possess an N-H group, this moiety acts as an effective hydrogen bond donor. The primary hydrogen bond acceptors within the molecule are the sulfur atom of the thiocarbonyl group (C=S) and, to a lesser extent, the ether oxygen.

Crystal structure analyses of related aroylthiocarbamates show that intermolecular hydrogen bonds play a crucial role in defining the supramolecular architecture. nih.gov Common hydrogen bonding patterns include:

N–H···O=C Interactions: Linking molecules into chains or dimers.

N–H···S=C Interactions: While the thiocarbonyl sulfur is a weaker hydrogen bond acceptor than a carbonyl oxygen, N–H···S bonds are frequently observed and contribute significantly to crystal packing. nih.gov

C–H···S and C–H···O Interactions: Weaker C–H bonds, particularly those activated by proximity to aromatic rings or heteroatoms, can also participate in hydrogen bonding, further stabilizing the three-dimensional network. nih.gov

Applications of O Benzyl Carbamothioates in Advanced Organic Synthesis

Precursors to Thiols and Selenols

A significant application of O-benzyl carbamothioates is in the synthesis of thiols and selenols. This transformation typically involves a rearrangement followed by hydrolysis. The thermally induced Newman-Kwart rearrangement facilitates the migration of the benzyl (B1604629) group from the oxygen atom to the sulfur or selenium atom. researchgate.net This process converts O-benzyl thio- and selenocarbamates into their more stable S-benzyl thio- and Se-benzyl selenocarbamate isomers. researchgate.net

Hydrolysis of S-benzyl Thio- and Selenocarbamates

Once rearranged, the resulting S-benzyl thiocarbamates and Se-benzyl selenocarbamates can be hydrolyzed to yield the corresponding thiols and selenols. The S-benzyl and Se-benzyl groups act as effective protecting groups that are stable during the rearrangement and can be cleaved under specific conditions to release the free thiol or selenol. This two-step sequence provides a reliable method for converting phenols (via their O-aryl carbamothioate derivatives) into thiophenols and selenophenols, functionalities that are important in various fields, including medicinal chemistry and materials science. researchgate.net The hydrolysis of the thioester-like linkage in the S-benzyl thiocarbamate is a key step in liberating the desired thiol. researchgate.net

The efficiency of the initial rearrangement step is influenced by the electronic properties of the substituents on the benzyl ring. Research has shown that the reaction rates are generally higher for substrates possessing electron-donating groups at the 2- or 4-position of the aromatic ring. researchgate.net However, the rearrangement also proceeds effectively with electron-withdrawing substituents, demonstrating the broad applicability of this methodology. researchgate.net

| Substituent on Benzyl Ring | Position | Compound Type | Yield (%) |

|---|---|---|---|

| 4-Methoxy | para | O-benzyl thiocarbamate | Good |

| 2-Methyl | ortho | O-benzyl thiocarbamate | Good |

| 4-Nitro | para | O-benzyl thiocarbamate | Good |

| Various | - | O-benzyl selenocarbamates | 33 - 88 |

Role in Carbonyl Chemistry and C1 Chemistry

In the realm of carbonyl and C1 chemistry, O-benzyl carbamothioates serve as crucial starting materials for producing important synthetic reagents, most notably benzyl chloroformate (CbzCl) and its derivatives. This application is particularly valuable as it provides a non-phosgene route to these essential compounds. researchgate.netepa.gov

Synthesis of Benzyl Chloroformate (CbzCl) Derivatives from Carbonothioates

A novel and safer synthetic pathway to benzyl chloroformate (CbzCl) utilizes S-methyl O-benzyl carbonothioate (B8497899) as a key intermediate. researchgate.net This process begins with the carbonylation of benzyl alcohol using carbon monoxide and elemental sulfur, a reaction often facilitated by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.netepa.gov This step efficiently incorporates a C1 unit (carbon monoxide) to form the carbonothioate backbone. The subsequent step involves esterification with methyl iodide to yield the S-methyl O-benzyl carbonothioate intermediate. researchgate.net

The final conversion to benzyl chloroformate derivatives is achieved through chlorination of the S-methyl O-benzyl carbonothioate using sulfuryl chloride. This method is highly efficient, providing CbzCl in excellent yields. researchgate.net This non-phosgene approach is a significant advancement, as it avoids the use of highly toxic phosgene (B1210022) gas, which is the traditional reagent for preparing CbzCl. researchgate.netepa.govwikipedia.org Benzyl chloroformate is a widely used reagent in organic synthesis for introducing the benzyloxycarbonyl (Cbz or Z) protecting group for amines. wikipedia.orgorgsyn.org

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Carbon monoxide, Sulfur (or Carbonyl sulfide), DBU | O-benzyl carbonothioate intermediate | Good |

| 2 | O-benzyl carbonothioate intermediate | Methyl iodide | S-methyl O-benzyl carbonothioate | Good |

| 3 | S-methyl O-benzyl carbonothioate | Sulfuryl chloride | Benzyl chloroformate (CbzCl) | Excellent |

Intermediates in Cross-Coupling and Radical Reactions

The C–O bond in derivatives of benzyl alcohols can be activated by converting the hydroxyl group into a carbamothioate. This functionalization turns the otherwise robust C–O bond into a reactive site, enabling its participation in radical-mediated transformations for constructing new carbon-carbon bonds. acs.orgacs.org

Use as Radical Precursors in Deoxygenative Alkylation

N-acyl carbamothioates, derived from benzylic alcohols, have emerged as effective radical precursors for deoxygenative alkylation reactions. acs.orgacs.org Under visible-light photocatalysis, these compounds can generate benzyl radicals through a single-electron transfer (SET) process. acs.org This strategy facilitates the deoxygenative coupling of primary, secondary, and tertiary benzylic alcohols with various partners like substituted Hantzsch esters and allylic sulfones. acs.orgacs.org

The resulting benzyl radicals can then participate in C(sp³)–C bond formation to produce unsymmetrical 1,2-diaryl ethanes and allylarylmethanes. acs.org A key advantage of this protocol is that it proceeds under mild conditions and obviates the need for transition-metal coupling catalysts or external trapping reagents for the oxygen/sulfur byproducts. acs.orgacs.org The reaction exhibits broad functional group tolerance, accommodating sensitive groups such as alkenes and alkynes. acs.org

| Alcohol Type | Coupling Partner | Key Features | Product Type |

|---|---|---|---|

| Primary Benzylic | Hantzsch Esters | Visible light, photocatalyst (e.g., Iridium complex) | Unsymmetrical 1,2-Diaryl Ethanes |

| Secondary Benzylic | Allylic Sulfones | Mild conditions, redox-neutral | Allylarylmethanes |

| Tertiary Benzylic | Hantzsch Esters / Allylic Sulfones | No transition-metal catalyst needed | Complex C(sp³)-C bonded structures |

Involvement in Deoxyboration Methodologies

The activation of alcohols as thiocarbonyl derivatives, such as carbamothioates or the closely related xanthates, is a foundational strategy for deoxygenative functionalization, including deoxyboration. researchgate.net In these methodologies, the alcohol is first converted to a reactive intermediate like an O-benzyl carbamothioate. This derivative can then undergo a radical-mediated cleavage of the C–O bond. beilstein-journals.orgnih.gov

In a typical deoxyboration sequence, a radical initiator generates a silyl (B83357) radical, which then reacts with the thiocarbonyl group of the carbamothioate. nih.gov This interaction leads to the fragmentation of the C–O bond, producing a benzyl radical. This alkyl radical is subsequently trapped by a boron-containing reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂), to form a new C–B bond, yielding a boronic ester. These transformations can be achieved through metal-free, silyl-radical-mediated pathways or by using visible-light photoredox catalysis. researchgate.net The resulting boronic esters are highly valuable synthetic intermediates, capable of participating in a wide array of subsequent cross-coupling reactions.

Building Blocks for Complex Molecular Architectures

This compound and its derivatives serve as versatile building blocks in the synthesis of more complex molecular structures, particularly in the creation of heterocyclic compounds and other molecules with pharmaceutical relevance. The utility of this scaffold lies in the reactive potential of its constituent parts: the O-benzyl group, the carbamothioate linkage, and the sulfur atom. These features allow for a variety of chemical transformations, making it a valuable intermediate in multistep synthetic pathways.

Researchers have utilized the benzylamine (B48309) scaffold, a core component of related structures, because of its recognition as a valuable pharmacophore in molecules with promising pharmaceutical properties. researchgate.net For instance, the synthesis of novel N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides has been achieved, demonstrating the role of this moiety in building complex bioactive molecules. researchgate.net

A specific example is the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a key heterocyclic intermediate. mdpi.com This molecule incorporates a thiazole (B1198619) ring, which is significant in medicinal chemistry for enhancing interactions with biological targets. mdpi.com The synthesis showcases how the carbamate (B1207046) structure can be integrated into more elaborate heterocyclic systems. The hydroxyethyl (B10761427) side chain on the thiazole ring provides an additional point for chemical modification, further highlighting the utility of the original building block. mdpi.com

Furthermore, the synthesis of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates demonstrates the selective S-alkylation of a thiourea (B124793) precursor with benzyl halides. nih.gov This reaction underscores the role of the benzyl group in constructing targeted molecules, in this case, inhibitors for human carbonic anhydrase isoforms. nih.gov The strategic placement of the benzyl group can significantly influence the biological activity of the final compound. nih.gov

The versatility of related thio-containing compounds as building blocks is also well-established in other areas of organic synthesis. Glycosyl thioimidates, for example, have emerged as excellent intermediates in the assembly of oligosaccharides, where the thio-group acts as a unique anomeric leaving group. nih.gov This parallel illustrates the broader principle of using thio-functionalized molecules as strategic synthons for constructing complex organic architectures.

Table 1: Examples of Complex Molecules Synthesized from this compound or Related Scaffolds

| Resulting Molecular Class | Key Synthetic Strategy | Application/Significance |

| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | Reaction with 2-thioxo-substituted-1,3-benzoxazines | Creation of potential pharmacologically active agents. researchgate.net |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | Integration of a carbamate into a thiazole ring system | Serves as a key intermediate for medicinal chemistry applications. mdpi.com |

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | Selective S-alkylation of a thiourea derivative | Development of enzyme inhibitors (e.g., for carbonic anhydrase). nih.gov |

Relationship to Protecting Group Chemistry (General Context of O-benzyl Protecting Groups)

The O-benzyl group, a key component of this compound, is one of the most common and robust protecting groups in organic synthesis. A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity. organic-chemistry.org This allows for chemical reactions to be performed selectively at other positions in a molecule without affecting the protected group. organic-chemistry.org The use of protecting groups is a cornerstone of multistep synthesis, particularly for complex molecules like peptides and oligosaccharides. wikipedia.org

The O-benzyl group is widely used to protect alcohols and phenols by forming benzyl ethers (OBn). uwindsor.ca It is also the basis for the Carbobenzyloxy (Cbz or Z) group, a frequently used carbamate protecting group for amines. masterorganicchemistry.com The nitrogen atom in a carbamate is significantly less nucleophilic than in a free amine, effectively protecting it from reacting with electrophiles. organic-chemistry.orgmasterorganicchemistry.com

The popularity of the O-benzyl group stems from its stability and selective removal conditions. Key characteristics include:

Stability : Benzyl ethers and carbamates are stable to a wide range of conditions, including strongly acidic and basic environments, which would cleave other common protecting groups like tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP). uwindsor.ca

Deprotection : The primary method for removing an O-benzyl group is through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). uwindsor.camasterorganicchemistry.com This process is mild and highly selective, as it cleaves the C-O bond of the benzyl group to release the free alcohol or amine and toluene (B28343) as a byproduct. uwindsor.ca Alternative deprotection can be achieved using dissolving metal reductions, such as the Birch reduction (Na in liquid NH₃). uwindsor.ca

This selective removal allows for an "orthogonal protection" strategy. wikipedia.org In a molecule with multiple protected functional groups, an orthogonal strategy permits the removal of one type of protecting group without affecting the others. wikipedia.org For example, a molecule might contain an amine protected with a Cbz group and another with a Boc group. The Cbz group can be removed by hydrogenolysis, leaving the acid-labile Boc group intact, or vice-versa. masterorganicchemistry.com This selectivity is crucial for the sequential construction of complex molecules like peptides. wikipedia.orgmasterorganicchemistry.com

The O-benzyl portion of this compound imparts these protective qualities to the molecule. While the entire carbamothioate group may participate in various reactions as a building block, the benzyl group itself can be considered a protecting group for the oxygen atom within that moiety. Its removal via hydrogenolysis would cleave the benzylic C-O bond, a reaction characteristic of its role in protecting group chemistry.

Table 2: Characteristics of the O-benzyl Protecting Group

| Functional Group Protected | Protected Form | Common Protection Reagents | Deprotection Conditions | Stability Profile |

| Alcohol (-OH) | Benzyl Ether (-OBn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C); Birch Reduction (Na, NH₃). uwindsor.ca | Stable to strong acids, bases, and many oxidizing/reducing agents. uwindsor.ca |

| Amine (-NH₂) | Benzyl Carbamate (-NH-Cbz) | Benzyl chloroformate (CbzCl) with a base | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (e.g., HBr in acetic acid). masterorganicchemistry.comlibretexts.org | Stable to mildly acidic and basic conditions. masterorganicchemistry.com |

Synthesis and Characterization of O Benzyl Carbamothioate Derivatives and Analogues

Systematic Variation of Substituents on the Benzyl (B1604629) and Carbamothioate Moieties

The synthesis of O-benzyl carbamothioate derivatives often involves the strategic reaction of precursor molecules to introduce specific chemical groups onto the core structure. A key method involves the reaction of substituted 2-thioxo-1,3-benzoxazines with benzylamine (B48309) in the presence of sodium bicarbonate to yield N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides. nih.gov This approach allows for the systematic variation of substituents on the aromatic ring attached to the carbamothioate nitrogen.

For instance, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides can be synthesized from various 2-thioxo-substituted-1,3-benzoxazines. nih.gov The resulting products can be further modified; for example, some N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides can be converted into 2-benzyl amino-substituted-benzoxazines by refluxing with benzylamine or by boiling in acetic acid. nih.gov General synthetic routes for carbamates can also be accomplished by the reaction of benzyl chloroformates with corresponding amines, which are then subjected to nitrosation to yield target structures. researchgate.net

The table below details examples of precursors and the resulting systematically varied products.

| Precursor Molecule | Reactant | Resulting Product | Reference |

|---|---|---|---|

| 2-Thioxo-substituted-1,3-benzoxazines | Benzylamine | N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | nih.gov |

| 2-Methylthio-substituted-1,3-oxazines | Benzylamine | 2-Benzyl amino-substituted-benzoxazines | nih.gov |

| Benzyl chloroformates | Amines | Benzyl carbamates (precursors to N-nitrosocarbamates) | researchgate.net |

Structure-Reactivity Relationships in this compound Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its reactivity and biological activity. nih.gov In these studies, systematic modifications are made to a chemical scaffold to identify which parts of the molecule are essential for its function. nih.govrsc.org

For this compound systems, the relationship between structure and reactivity is governed by the electronic and steric properties of substituents on both the benzyl and carbamothioate portions of the molecule. While specific quantitative studies on this compound itself are not detailed in the provided sources, general principles of organic chemistry allow for the prediction of reactivity trends.

Electronic Effects of Benzyl Substituents: The nature of substituents on the phenyl ring of the benzyl group can significantly alter the electron density across the molecule.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) decrease the electron density on the benzylic oxygen, making the benzylic carbon more electrophilic and potentially more susceptible to nucleophilic attack.

Substituents on the Carbamothioate Nitrogen: The group attached to the nitrogen atom dictates steric hindrance around the reactive carbonyl (C=S) group and influences the electronic distribution within the N-C=S system, which can affect its reactivity in addition or substitution reactions.

In related heterocyclic systems, such as substituted sulfamoyl benzamidothiazoles, SAR studies have been employed to identify sites on the molecular scaffold that can tolerate modification to yield more potent compounds. nih.gov Similarly, studies on benzoylated derivatives of natural products have shown that the position and nature of substituent groups are crucial for biological activity. rsc.org These principles are directly applicable to the rational design and synthesis of this compound derivatives with tailored reactivity.

Synthesis of Polymeric Systems Incorporating Carbamothioate Units

The incorporation of functional units like this compound into polymer backbones allows for the creation of advanced materials with tailored properties. A versatile strategy involves the synthesis of a monomer containing the desired functional group (or a protected version), followed by polymerization. nih.gov

A relevant example is the synthesis of a polylactide copolymer with pendant benzyloxy groups. nih.gov This process begins with the synthesis of a protected functional monomer, (S)-3-(benzyloxy)-2-hydroxypropanoic acid, from commercially available O-benzyl-L-serine via diazotization. nih.gov This hydroxy acid is then converted into a symmetrically disubstituted lactide monomer. nih.gov

The key steps in this synthetic strategy are:

Monomer Synthesis: A functional monomer bearing a protected benzyl ether group is prepared. nih.gov

Copolymerization: The benzyl-ether substituted monomer is copolymerized with another monomer, such as lactide, to form the polymer backbone. nih.gov

Deprotection: The benzyl protecting groups are removed from the copolymer. This is typically achieved through hydrogenolysis over a palladium catalyst, which cleaves the benzyl ether to reveal a pendant hydroxyl group. nih.gov

Functionalization: The newly exposed hydroxyl groups can be further modified. For example, reaction with succinic anhydride (B1165640) converts them into carboxylic acid groups, which are amenable to standard coupling chemistry for attaching various ligands. nih.gov

| Step | Description | Example Reagents/Process | Reference |

|---|---|---|---|

| Monomer Synthesis | Conversion of O-benzyl-L-serine to a lactide monomer. | NaNO₂, Trifluoroacetic Acid | nih.gov |

| Copolymerization | Formation of the polymer backbone with pendant benzyloxy groups. | Copolymerization with lactide. | nih.gov |

| Deprotection (Debenzylation) | Removal of benzyl protecting groups to expose hydroxyl groups. | Hydrogenolysis over Pd(OH)₂ catalyst. | nih.gov |

| Functionalization | Modification of hydroxyl groups for further coupling. | Reaction with succinic anhydride to form carboxylic acids. | nih.gov |

This methodology provides a robust pathway to biodegradable polymers with versatile functional handles derived from a benzyl-protected precursor, demonstrating a powerful route for creating biofunctional materials. nih.gov

Glycosylated Thiocarbamate Analogues and Their Synthetic Routes

Glycosylated molecules are of significant interest in medicinal chemistry and glycobiology. The synthesis of glycosylated thiocarbamate analogues involves the stereoselective formation of a glycosidic bond with a thiocarbamate-containing structure. Thioglycosides, which are sulfur analogues of glycosides, are common precursors and are prized for their stability and utility as glycosyl donors in complex oligosaccharide synthesis. nih.govresearchgate.net

Synthetic routes often focus on the activation of a glycosyl donor, which then reacts with a glycosyl acceptor. A variety of methods exist to create these complex molecules. One route involves the synthesis of building blocks such as Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl)uronate. mdpi.com The synthesis of this compound involves treating the precursor with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in an anhydrous solvent. mdpi.com

More advanced strategies employ highly reactive "superarmed" glycosyl donors, which have a 2-O-benzoyl-3,4,6-tri-O-benzyl protecting group pattern that increases reactivity. nih.gov A streamlined synthetic route to these donors involves the oxidative thioglycosylation of the corresponding glucal or galactal precursors. nih.gov The choice of activating conditions and reagents is critical for achieving high yields and stereoselectivity.

The table below summarizes various synthetic approaches for glycosylation relevant to thiocarbamate analogues.

| Glycosyl Donor Type | Activation Method/Reagents | Resulting Product/Bond | Reference |

|---|---|---|---|

| Aromatic Thioglycosides (e.g., SPh, STol) | K₂CO₃-mediated procedure | S-Glycosides | nih.gov |

| Glycosyl Bromides | Ag₂CO₃/TfOH-mediated procedure | O-Glycosides (e.g., O-allyl, O-pentenyl) | nih.gov |

| S-o-(p-methoxyphenylethynyl)benzyl donor | 10% Triflic anhydride (Tf₂O) | Glycosides | researchgate.net |

| Glycosyl dithiocarbamates (GDTCs) | Radical C-glycosylation (protection-free) | C-Glycosides | rsc.org |

These methods provide a versatile toolkit for synthetic chemists to access a wide range of complex glycoconjugates and glycosylated thiocarbamate analogues for further study. researchgate.netrsc.org

Emerging Research Directions and Future Perspectives for O Benzyl Carbamothioates

Development of Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric transformations involving O-benzyl carbamothioates is a nascent but highly promising research area. Currently, literature specifically detailing the direct asymmetric transformation of the O-benzyl carbamothioate moiety itself is limited. However, research on related structures provides a clear roadmap for future investigations.

Future work will likely focus on the development of chiral catalysts that can differentiate between enantiotopic faces or groups of the this compound molecule. Potential strategies could involve:

Kinetic Resolution: Chiral catalysts could be employed to selectively react with one enantiomer of a racemic this compound, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Desymmetrization: For prochiral O-benzyl carbamothioates, chiral catalysts could induce asymmetry, leading to the formation of a single enantiomer of the product.

Catalytic Asymmetric Functionalization: The development of methods to introduce new chiral centers into the this compound scaffold using chiral catalysts is a key area for exploration.

The design of such transformations could draw inspiration from the successful use of chiral thioureas and other organocatalysts in a variety of asymmetric reactions. nih.govnih.gov These catalysts, which operate through hydrogen bonding and other non-covalent interactions, could potentially be designed to recognize and activate O-benzyl carbamothioates with high stereoselectivity.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.comamt.uknih.gov

The integration of this compound synthesis and transformations into flow chemistry systems is a significant emerging direction. A continuous flow process for the synthesis of structurally related Cbz-carbamates has already been successfully demonstrated, coupling a Curtius rearrangement with biocatalytic purification. beilstein-journals.orgnih.govnih.gov This precedent suggests that similar telescoped flow processes could be developed for O-benzyl carbamothioates, minimizing waste and improving efficiency.

Furthermore, sustainable synthetic methods for related S-thiocarbamates, such as catalyst-free electrochemical synthesis in continuous flow, highlight the potential for developing greener routes to O-benzyl carbamothioates. rsc.org Future research is expected to focus on:

Developing robust and efficient flow-based syntheses of O-benzyl carbamothioates.

Integrating multiple reaction and purification steps into a single, continuous process.

Utilizing environmentally benign solvents and reagents, and minimizing energy consumption.

Exploring the use of heterogeneous catalysts that can be easily recovered and reused.

These advancements will be crucial for the large-scale, environmentally responsible production of O-benzyl carbamothioates and their derivatives.

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems for the transformation of O-benzyl carbamothioates is a key driver of innovation in this field. While traditional methods may rely on stoichiometric reagents or harsh conditions, emerging research is focused on the development of mild and selective catalytic processes.

One important transformation of O-aryl thiocarbamates is the Newman-Kwart rearrangement, which typically requires high temperatures. wikipedia.org Recent studies have shown that this rearrangement can be facilitated under much milder conditions using palladium or photoredox catalysis. researchgate.net The application of these novel catalytic systems to O-benzyl carbamothioates could significantly expand their synthetic utility.

Other promising areas of research include the development of catalysts for:

Hydrogenation: Ruthenium acridine (B1665455) pincer complexes have been shown to effectively catalyze the hydrogenation of thiocarbamates to the corresponding thiols and alcohols, demonstrating excellent functional group tolerance. acs.orgnih.gov

Carbonylation Reactions: Selenium-catalyzed carbonylation of amines and thiols provides a direct route to thiocarbamates and represents a promising method for their synthesis. researchgate.net

Metal-Free Synthesis: The use of molecular iodine as a catalyst for the construction of thiocarbamates from sodium sulfinates, isocyanides, and water offers a metal-free alternative to traditional methods. acs.org

The exploration of these and other novel catalytic systems will undoubtedly lead to new and efficient ways to synthesize and functionalize O-benzyl carbamothioates.

Theoretical Predictions and Computational Design of New Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting the properties of molecules, and guiding the design of new experiments. The application of theoretical methods to the study of O-benzyl carbamothioates is an emerging area that holds great promise for accelerating the discovery of new reactivity.

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure and reactivity of O-benzyl carbamothioates. For instance, DFT calculations have been successfully employed to:

Analyze the global and local reactivity of related thiocarbamates, such as the herbicide thiobencarb, by calculating Fukui functions to identify the most probable sites for nucleophilic, electrophilic, and radical attack. distantreader.org

Investigate the geometric and electronic properties of S-aryl carbamothioates, including their frontier molecular orbitals (FMOs), thermodynamic parameters, and molecular electrostatic potentials (MEPs). chemrevlett.com

Predict the reactivity of molecules towards biological nucleophiles, such as cysteine, by correlating calculated activation energies with experimental kinetic data. nih.gov

Future computational studies on O-benzyl carbamothioates are likely to focus on:

Mechanism Elucidation: Using DFT to map out the potential energy surfaces of key transformations, such as the Newman-Kwart rearrangement or catalytic functionalization reactions.

Catalyst Design: Computationally screening libraries of potential catalysts to identify candidates with optimal activity and selectivity for specific transformations.

Predicting New Reactivity: Identifying novel, unexplored reaction pathways for O-benzyl carbamothioates based on their calculated electronic properties.

This synergy between computational prediction and experimental validation will be a powerful engine for innovation in the chemistry of O-benzyl carbamothioates.

Potential for Advanced Materials Science Applications (e.g., polymer synthesis, photoredox applications)

The unique chemical properties of the carbamothioate functional group suggest that O-benzyl carbamothioates could find applications in the field of advanced materials science. While this area is still largely unexplored, recent research in related fields provides intriguing avenues for future investigation.

Polymer Synthesis: Dithiocarbamates, which are structurally related to O-benzyl carbamothioates, have been utilized as agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and architectures. nih.gov This suggests that O-benzyl carbamothioates or their derivatives could potentially be designed to act as control agents in radical polymerization processes.

Photoredox Applications: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. A significant breakthrough has been the use of N-acyl carbamothioates as radical precursors. researchgate.netacs.org Under photoredox conditions, these compounds can be reduced to form a radical anion, which then fragments to generate a benzyl (B1604629) radical. acs.org This strategy has been successfully applied to the deoxygenative alkylation of benzyl alcohols. researchgate.netacs.org

This research directly implicates the carbamothioate core in photoredox processes and opens up exciting possibilities for O-benzyl carbamothioates. Future research could explore:

The design of novel this compound-based photoinitiators or photoredox catalysts.

The use of O-benzyl carbamothioates as precursors for the generation of benzyl and other radical species for applications in C-C and C-X bond formation.

The incorporation of the this compound moiety into photoresponsive materials.

The exploration of these materials science applications could lead to the development of novel polymers, functional materials, and synthetic methodologies based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.